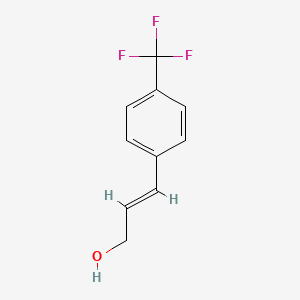

(E)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-ol

Übersicht

Beschreibung

(E)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propen-1-ol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-ol typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with an appropriate reagent to form the desired product. One common method involves the use of a Wittig reaction, where the aldehyde is reacted with a phosphonium ylide to form the corresponding alkene. The reaction conditions often include the use of a base such as potassium tert-butoxide and a solvent like tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation or chromatography may also be employed to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

(E)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The double bond can be reduced to form the corresponding saturated alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions include:

Oxidation: 4-(trifluoromethyl)benzaldehyde or 4-(trifluoromethyl)benzoic acid.

Reduction: (E)-3-(4-(trifluoromethyl)phenyl)propan-1-ol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Synthetic Routes

The synthesis of (E)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-ol typically involves:

-

Wittig Reaction : This method employs the reaction of 4-(trifluoromethyl)benzaldehyde with a phosphonium ylide to yield the desired product.

- Reagents : Potassium tert-butoxide, tetrahydrofuran (THF).

- Conditions : Under an inert atmosphere to prevent oxidation.

- Industrial Production : Larger-scale production may utilize continuous flow reactors and automated systems to optimize yield and purity, involving advanced purification techniques like distillation or chromatography.

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Its unique trifluoromethyl group allows for various chemical transformations, including oxidation, reduction, and substitution reactions.

Biology

This compound has been investigated for its potential biological activities , including:

- Antimicrobial Properties : Studies have shown that it exhibits significant antibacterial activity against various pathogens.

- Anticancer Activity : Research indicates moderate cytotoxicity against cancer cell lines, particularly breast cancer MCF-7 cells.

Medicine

In medicinal chemistry, this compound is explored as a potential lead compound for drug development. Its ability to inhibit certain enzymes suggests applications in treating diseases such as Alzheimer's disease through the inhibition of acetylcholinesterase.

The mechanisms underlying the biological activities of this compound include:

-

Enzyme Inhibition :

- It demonstrates inhibitory effects on enzymes such as acetylcholinesterase (IC50 = 19.2 µM), butyrylcholinesterase (IC50 = 13.2 µM), and cyclooxygenase-2.

Enzyme IC50 Value (µM) Acetylcholinesterase 19.2 Butyrylcholinesterase 13.2 Cyclooxygenase-2 Moderate -

Antioxidant Activity :

- The compound has shown promising results in scavenging free radicals in various assays, indicating potential protective effects against oxidative stress.

Case Study 1: Inhibition of COX Enzymes

A study examined the interaction of this compound with cyclooxygenase enzymes, revealing its effectiveness in inhibiting COX-2 activity—a target implicated in inflammatory processes. Molecular docking studies indicated favorable binding interactions with key residues within the enzyme's active site.

Case Study 2: Anticancer Potential

Another investigation assessed the compound's effects on multiple cancer cell lines, including MCF-7. Results indicated that it could induce apoptosis in these cells, supporting its candidacy as an anticancer therapeutic agent.

Wirkmechanismus

The mechanism of action of (E)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(trifluoromethyl)benzaldehyde

- 4-(trifluoromethyl)benzoic acid

- (E)-3-(4-fluorophenyl)prop-2-en-1-ol

Uniqueness

(E)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications .

Biologische Aktivität

(E)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-ol, a compound featuring a trifluoromethyl group, has garnered attention for its significant biological activity across various studies. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical formula of this compound is C10H9F3O. The trifluoromethyl group (-CF3) enhances the compound's lipophilicity and metabolic stability, which are crucial for biological interactions.

Mechanisms of Biological Activity

The presence of the trifluoromethyl group is known to influence the biological activity of compounds by:

- Increasing Membrane Permeability : The electron-withdrawing nature of fluorine atoms enhances lipid solubility, allowing better cell membrane penetration.

- Facilitating Protein Interactions : Trifluoromethyl groups can form hydrogen and halogen bonds with protein residues, increasing the likelihood of effective binding to biological targets .

1. Enzyme Inhibition

Research indicates that this compound exhibits notable inhibitory effects on several enzymes:

| Enzyme | IC50 Value (µM) | Reference |

|---|---|---|

| Acetylcholinesterase (AChE) | 19.2 | |

| Butyrylcholinesterase (BChE) | 13.2 | |

| Cyclooxygenase-2 (COX-2) | Moderate | |

| Lipoxygenases (LOX-5/15) | Moderate |

The compound's ability to inhibit AChE and BChE suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

2. Antioxidant Activity

In vitro studies have demonstrated that the compound possesses antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions. The radical scavenging activity was measured using various assays, showing promising results in reducing oxidative damage.

3. Cytotoxicity

Studies evaluating the cytotoxic effects against cancer cell lines revealed that this compound exhibits moderate cytotoxicity against breast cancer MCF-7 cells . This suggests potential use in cancer therapeutics.

Case Study 1: Inhibition of COX Enzymes

A study focused on the interaction of this compound with COX enzymes demonstrated that the compound could effectively inhibit COX-2 activity, which is implicated in inflammation and pain pathways. Molecular docking studies indicated favorable binding interactions with key residues within the enzyme active site .

Case Study 2: Anticancer Potential

In another investigation, the compound was tested against various cancer cell lines, including MCF-7. Results indicated that it could induce apoptosis in cancer cells, highlighting its potential as an anticancer agent .

Eigenschaften

IUPAC Name |

(E)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O/c11-10(12,13)9-5-3-8(4-6-9)2-1-7-14/h1-6,14H,7H2/b2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INQSGMFXAGSIPB-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CCO)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/CO)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.